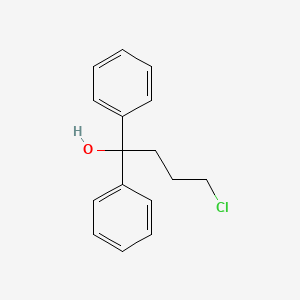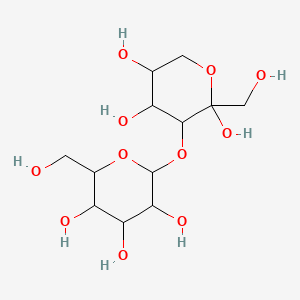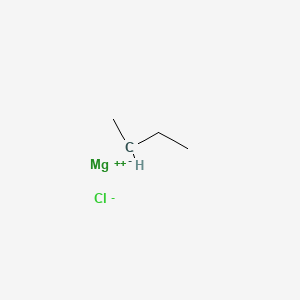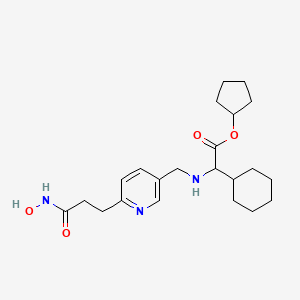
cyclopentyl (S)-2-cyclohexyl-2-(((6-(3-(hydroxyamino)-3-oxopropyl)pyridin-3-yl)methyl)amino)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
HDAC-IN-3 is a compound that functions as a histone deacetylase inhibitor. Histone deacetylases are enzymes that remove acetyl groups from lysine residues on histone proteins, leading to chromatin condensation and transcriptional repression. Inhibitors of histone deacetylases have gained significant attention due to their potential therapeutic applications in cancer and other diseases .
準備方法
The synthesis of HDAC-IN-3 involves several steps, including the formation of key intermediates and the final coupling reactions. The synthetic routes typically involve the use of specific reagents and catalysts under controlled conditions to achieve high yields and purity. Industrial production methods may include large-scale synthesis using optimized reaction conditions and purification techniques to ensure the compound meets the required standards .
化学反応の分析
HDAC-IN-3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
HDAC-IN-3 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of histone deacetylation and the effects of histone deacetylase inhibition on gene expression. In biology, it is used to investigate the role of histone deacetylases in cellular processes such as cell cycle regulation, apoptosis, and differentiation. In medicine, HDAC-IN-3 is being explored as a potential therapeutic agent for the treatment of cancer, neurodegenerative diseases, and inflammatory conditions. In industry, it is used in the development of new drugs and as a tool for epigenetic research .
作用機序
HDAC-IN-3 exerts its effects by inhibiting the activity of histone deacetylases. This inhibition leads to the accumulation of acetylated histones, resulting in a more relaxed chromatin structure and increased gene expression. The molecular targets of HDAC-IN-3 include various histone deacetylase isoforms, and the pathways involved include those related to cell cycle regulation, apoptosis, and DNA repair .
類似化合物との比較
HDAC-IN-3 is unique compared to other histone deacetylase inhibitors due to its specific binding affinity and selectivity for certain histone deacetylase isoforms. Similar compounds include other histone deacetylase inhibitors such as vorinostat, belinostat, and romidepsin. These compounds also inhibit histone deacetylases but may differ in their selectivity, potency, and therapeutic applications .
特性
分子式 |
C22H33N3O4 |
|---|---|
分子量 |
403.5 g/mol |
IUPAC名 |
cyclopentyl 2-cyclohexyl-2-[[6-[3-(hydroxyamino)-3-oxopropyl]pyridin-3-yl]methylamino]acetate |
InChI |
InChI=1S/C22H33N3O4/c26-20(25-28)13-12-18-11-10-16(14-23-18)15-24-21(17-6-2-1-3-7-17)22(27)29-19-8-4-5-9-19/h10-11,14,17,19,21,24,28H,1-9,12-13,15H2,(H,25,26) |
InChIキー |
AFDPFLDWOXXHQM-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)C(C(=O)OC2CCCC2)NCC3=CN=C(C=C3)CCC(=O)NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


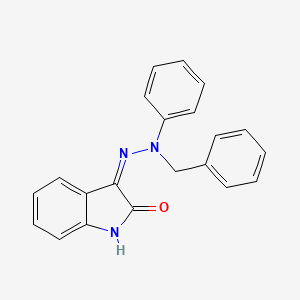
![(2S)-3-[2-({[(tert-butoxy)carbonyl]amino}oxy)acetamido]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13383355.png)
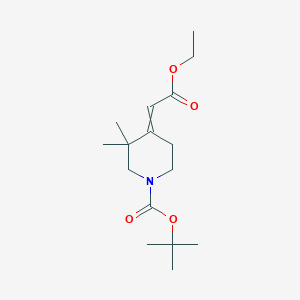
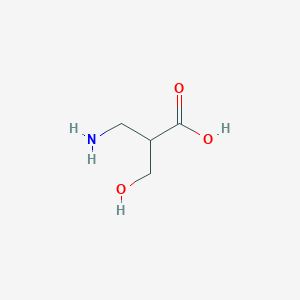
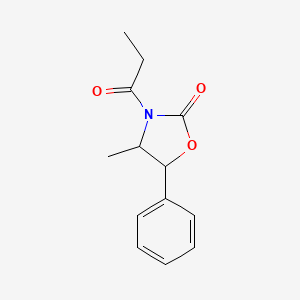
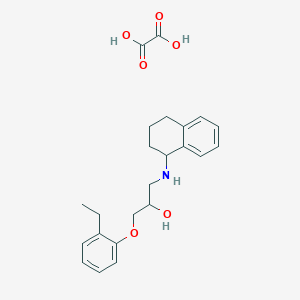
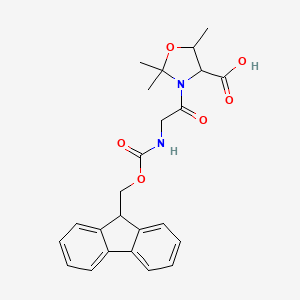

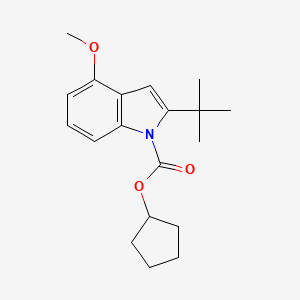
![Methyl 7-acetyloxy-9-methyl-9-[4-methyl-5-oxo-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypenta-1,3-dienyl]-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-ene-4-carboxylate](/img/structure/B13383405.png)
![N-(2-Bromo-3-oxospiro[3.5]non-1-en-1-yl)-4-(2,7-naphthyridin-1-ylamino)-L-phenylalanine](/img/structure/B13383411.png)
